5-Chloro-1-methyl-1H-indazole
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Overview
Description
5-Chloro-1-methyl-1H-indazole is a chemical compound . It is a derivative of indazole, which is a bicyclic compound consisting of the fusion of benzene and pyrazole .
Synthesis Analysis
The synthesis of 1H-indazoles, including 5-Chloro-1-methyl-1H-indazole, has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Chemical Reactions Analysis
The chemical reactions involving 1H-indazoles have been studied extensively . These reactions include 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes, radical-mediated decarboxylative C (sp 3 )-N cross-coupling of diacyl peroxides with nitrogen nucleophiles, and reactions of N-tosylhydrazones with arynes .
Scientific Research Applications
Antiarthritic Effects : A study by Bistocchi et al. (1981) investigated derivatives of ethyl-1H-indazole-3-carboxylate, including compounds with substituents at the 5 position, for their potential antiarthritic effects. They found that some indazole derivatives demonstrated antiarthritic effects at doses lower than the toxic ones.
Monoamine Oxidase B Inhibitors : Tzvetkov et al. (2014) discovered that indazole- and indole-carboxamides, including 1-methyl-1H-indazole-5-carboxamide derivatives, act as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B) (Tzvetkov et al., 2014).
Transient Receptor Potential A1 (TRPA1) Antagonists : Rooney et al. (2014) identified 5-(2-chlorophenyl)indazole compound as an antagonist of the TRPA1 ion channel, with modifications at the 6-position of the indazole ring improving in vitro activity (Rooney et al., 2014).
Antispermatogenic Agents : Corsi and Palazzo (1976) synthesized a series of halogenated 1-benzylindazole-3-carboxylic acids, showing potent antispermatogenic activity, including compounds with a chlorobenzyl group at the 1-position of the indazole ring (Corsi & Palazzo, 1976).
Synthesis and Transformations : El’chaninov et al. (2018) explored the synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide and its transformation into 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole (El’chaninov et al., 2018).
Serum Concentrations and Antispermatogenic Activity : Catanese et al. (1977) studied the correlation between the antispermatogenic activity of 1-[(4-chlorophenyl)methyl]-1H-indazole-3-carboxylic acid and its serum and testicular concentrations in rats (Catanese et al., 1977).
properties
IUPAC Name |
5-chloro-1-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWQWNSLIXJXOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672027 |
Source
|
Record name | 5-Chloro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-1H-indazole | |
CAS RN |
1209268-02-9 |
Source
|
Record name | 5-Chloro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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